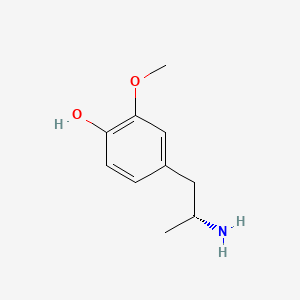

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy-

Description

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- (IUPAC name) is a chiral phenolic compound characterized by a methoxy group at position 2 and an (R)-configured 2-aminopropyl substituent at position 4 of the benzene ring. Its hydrochloride salt has the CAS number 13062-61-8 and molecular formula C₁₀H₁₆ClNO₂ . The stereochemistry of the aminopropyl side chain (R-configuration) distinguishes it from its S-isomer, 4-[(2S)-2-aminopropyl]phenol (CAS 1693-66-9), which has different pharmacological implications . This compound is structurally related to metabolites of designer drugs (e.g., 5-APB/6-APB) and adrenoceptor-targeting molecules, though its specific biological activity remains understudied .

Properties

CAS No. |

150200-02-5 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

4-[(2R)-2-aminopropyl]-2-methoxyphenol |

InChI |

InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m1/s1 |

InChI Key |

GPBOYXOSSQEJBH-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)O)OC)N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenols typically involves several methods, including nucleophilic aromatic substitution, hydroxylation of arylboronic acids, and oxidation of cumene. For 4-(2-Aminopropyl)-2-methoxyphenol, a common synthetic route involves the reaction of 4-bromo-2-methoxyphenol with ®-2-aminopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of phenolic compounds often involves the hydroxylation of benzene derivatives or the oxidation of cumene. These methods are scalable and can be optimized for high yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of the desired phenolic compounds.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring reacts with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated phenols, depending on the electrophile used.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis :

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It is involved in various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Quinones |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Hydroquinones |

| Substitution | Bromine (Br2), Nitric acid (HNO3) | Halogenated or nitrated phenols |

Biology

Neurotransmitter Studies :

This compound is studied for its effects on neurotransmitter release and uptake, particularly in dopamine and norepinephrine pathways. Its structural components allow it to interact with various receptors, influencing physiological responses.

Antimicrobial Properties :

Research indicates that Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting growth.

Medicine

Therapeutic Applications :

The compound has been investigated for its potential role as an intermediate in synthesizing pharmaceuticals targeting adrenergic receptors. It has shown promise in treating conditions such as asthma due to its agonistic effects on β2 adrenergic receptors.

Diagnostic Agent :

In ophthalmology, it is used as a mydriatic agent to dilate pupils for diagnostic purposes.

Industrial Applications

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- is employed in producing polymers and resins with enhanced properties such as thermal stability and flame resistance. Its versatility makes it valuable in various industrial applications.

Biological Activities

The biological activity of this compound is attributed to:

-

Antioxidant Activity : The hydroxyl group scavenges free radicals, providing protective effects against oxidative stress.

- In Vitro Assessment : Studies have demonstrated that it exhibits strong antioxidant properties comparable to established antioxidants like ascorbic acid.

-

DPPH Assay Results :

- IC50 values indicate effective concentration levels for radical scavenging.

-

Mechanism of Action :

- The hydroxyl group forms hydrogen bonds with biological molecules.

- The aminopropyl group interacts with adrenergic receptors.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of Phenol, 4-((2R)-2-aminopropyl)-2-methoxy-:

-

Antimicrobial Efficacy Study :

- Various phenolic compounds were evaluated for antimicrobial effects.

- Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated the compound's ability to reduce oxidative stress markers.

- Comparative studies showed effectiveness similar to established antioxidants.

-

Pharmacological Applications :

- Investigations into its role as an intermediate in drug synthesis targeting adrenergic receptors have shown promising results.

Mechanism of Action

The mechanism of action of phenol, 4-((2R)-2-aminopropyl)-2-methoxy-, involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aminopropyl group can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Key Differences :

Substituted Phenolic Metabolites

Key Differences :

- The target compound’s methoxy group enhances lipid solubility compared to the polar hydroxyethyl group in 4-(2-aminopropyl)-2-(2-hydroxyethyl)phenol .

- Unlike 2-methoxy-4-vinylphenol (a natural antioxidant), the aminopropyl group in the target compound introduces basicity, affecting its pharmacokinetics .

Functional Group Variations

Key Differences :

- The sulfonamide group in Tamsulosin intermediates confers α₁-adrenoceptor antagonism, unlike the target compound’s primary amine .

- The 4-propyl substituent in Phenol, 2-methoxy-4-propyl- increases hydrophobicity compared to the aminopropyl group .

Physicochemical Data

| Property | Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- | 4-[(2S)-2-aminopropyl]phenol | 2-Methoxy-4-propylphenol |

|---|---|---|---|

| Molecular Weight | 181.23 g/mol | 151.21 g/mol | 166.22 g/mol |

| Boiling Point | Not reported | Not reported | 401–403 K (0.02 atm) |

| Solubility | High (HCl salt) | Moderate | Low (lipophilic) |

| pKa | ~9.8 (amine) | ~9.8 (amine) | ~10.2 (phenolic OH) |

Pharmacological and Functional Insights

- Antioxidant Activity: Unlike mangrove-derived phenols (e.g., 2-methoxy-4-vinylphenol), the aminopropyl group may reduce antioxidant efficacy but enhance CNS penetration .

- Metabolic Pathways : Similar to 4-MTA metabolites, the target compound may undergo hepatic oxidation or conjugation .

Biological Activity

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy-, also known as 4-(2-aminoethyl)-2-methoxyphenol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H15NO2

- Molecular Weight : Approximately 167.205 g/mol

- IUPAC Name : 4-((2R)-2-aminopropyl)-2-methoxyphenol

- CAS Registry Number : 554-52-9

The compound features a phenolic structure with an aminoalkyl substituent and a methoxy group, which contribute to its unique biological properties.

Biological Activities

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates potential effectiveness against a range of microbial pathogens. The compound's structure allows it to disrupt microbial cell membranes and inhibit growth.

- Antioxidant Activity : The presence of the hydroxyl group in the phenolic structure contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Therapeutic Applications : Investigations have explored its role as an intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting adrenergic receptors.

The biological activity of Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- is attributed to its interactions with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor interactions.

- Receptor Modulation : The aminopropyl group can interact with adrenergic receptors, suggesting potential applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) by acting as an agonist at β2 adrenergic receptors .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial effects of various phenolic compounds, including Phenol, 4-((2R)-2-aminopropyl)-2-methoxy-. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that this compound exhibits strong antioxidant properties comparable to well-known antioxidants like ascorbic acid. The ability to reduce oxidative stress markers in cellular models was particularly noted.

- Pharmacological Applications :

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-methoxyphenol | Amino group at para position | Known for use as an intermediate in dyes |

| 3-Methoxytyramine | Methoxy group on the aromatic ring | Exhibits different biological activities |

| 3-Aminophenol | Amino group at meta position | Primarily used in pharmaceuticals |

| 4-Hydroxyphenethylamine | Hydroxy group at para position | Important in neurotransmitter synthesis |

The uniqueness of Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- lies in its specific combination of functional groups that confer distinct biological activities not fully realized by these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.